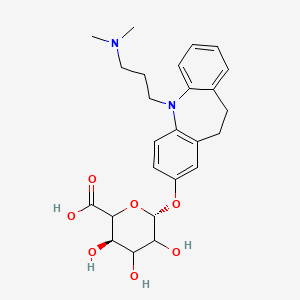

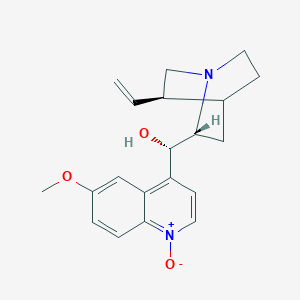

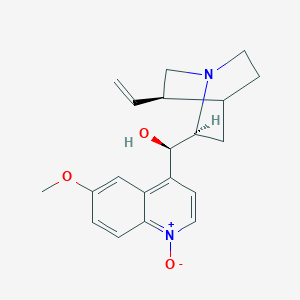

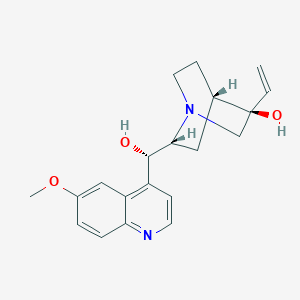

(3R)-Hydroxyquinidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R)-hydroxyquinidine: est un stéréoisomère de la quinidine, un alcaloïde dérivé de l'écorce du quinquina. Ce composé est connu pour ses propriétés pharmacologiques significatives, en particulier dans le traitement des arythmies cardiaques. La présence d'un groupe hydroxyle en position trois de la molécule de quinidine distingue this compound de son composé parent, améliorant son activité biologique et sa spécificité.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de (3R)-hydroxyquinidine implique généralement l'hydroxylation stéréosélective de la quinidine. Ce processus peut être catalysé par les enzymes du cytochrome P450, en particulier CYP3A4, qui facilite l'addition d'un groupe hydroxyle en position trois de la molécule de quinidine . Les conditions réactionnelles comprennent souvent l'utilisation de solvants organiques tels que l'éthanol ou le chloroforme, et le processus est effectué à une température et à un pH contrôlés afin de garantir la stéréochimie souhaitée.

Méthodes de production industrielle: En milieu industriel, la production de this compound implique une extraction à grande échelle de la quinidine de l'écorce de quinquina, suivie d'une modification chimique. Le processus d'hydroxylation est optimisé pour un rendement et une pureté élevés, utilisant souvent des biocatalyseurs ou des catalyseurs chimiques pour obtenir la transformation souhaitée efficacement .

Analyse Des Réactions Chimiques

Types de réactions: (3R)-hydroxyquinidine subit diverses réactions chimiques, notamment:

Oxydation: Le groupe hydroxyle peut être oxydé pour former une cétone, modifiant les propriétés pharmacologiques du composé.

Réduction: Le composé peut être réduit pour éliminer le groupe hydroxyle, le ramenant à la quinidine.

Substitution: Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels, tels que les halogènes ou les groupes alkyles, pour créer des dérivés avec des activités biologiques différentes.

Réactifs et conditions courantes:

Oxydation: Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction: Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans des conditions anhydres.

Substitution: Agents halogénants comme le chlorure de thionyle ou agents alkylants en conditions basiques.

Principaux produits:

Oxydation: Formation de quinidinone.

Réduction: Formation de quinidine.

Substitution: Formation de divers dérivés de la quinidine avec des profils pharmacologiques modifiés.

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.

Biologie: Étudié pour ses effets sur les canaux ioniques et les voies de signalisation cellulaire.

Médecine: Enquêté pour son potentiel dans le traitement des arythmies cardiaques et d'autres affections cardiovasculaires.

Industrie: Utilisé dans le développement de nouveaux médicaments et comme étalon de référence en chimie analytique

Mécanisme d'action

Le mécanisme d'action principal de this compound implique l'inhibition des courants sodiques entrants rapides (I Na) dans les cellules cardiaques. Cette inhibition prolonge la durée du potentiel d'action et réduit l'automaticité, stabilisant ainsi le rythme cardiaque. De plus, this compound bloque les courants calciques entrants lents (I Ca) et les courants rectificateurs retardés du potassium (I Kr et I Ks), contribuant encore à ses effets antiarythmiques .

Applications De Recherche Scientifique

(3R)-hydroxy Quinidine has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its effects on ion channels and cellular signaling pathways.

Medicine: Investigated for its potential in treating cardiac arrhythmias and other cardiovascular conditions.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mécanisme D'action

The primary mechanism of action of (3R)-hydroxy Quinidine involves the inhibition of fast inward sodium currents (I Na) in cardiac cells. This inhibition prolongs the action potential duration and reduces automaticity, thereby stabilizing the cardiac rhythm. Additionally, (3R)-hydroxy Quinidine blocks slow inward calcium currents (I Ca) and delayed potassium rectifier currents (I Kr and I Ks), further contributing to its antiarrhythmic effects .

Comparaison Avec Des Composés Similaires

Composés similaires:

Quinidine: Le composé parent, utilisé principalement comme agent antiarythmique.

Quinine: Un isomère de la quinidine, connu pour ses propriétés antipaludiques.

Cinchonidine: Un autre alcaloïde du quinquina avec des effets pharmacologiques similaires.

Cinchonine: Un composé apparenté avec une activité biologique moins prononcée.

Unicité: (3R)-hydroxyquinidine est unique en raison de la présence du groupe hydroxyle en position trois, ce qui améliore sa spécificité et sa puissance en tant qu'agent antiarythmique. Cette modification permet des interactions plus ciblées avec les canaux ioniques et réduit la probabilité d'effets indésirables par rapport à son composé parent .

Propriétés

IUPAC Name |

(3R,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRUJCFCZKMFMB-XVVDYKMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@]4(C=C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What analytical methods are used to measure (3R)-Hydroxyquinidine concentrations in biological samples?

A1: The research paper describes a reverse-phase high-performance liquid chromatography (HPLC) method for quantifying this compound in plasma. [] This technique involves:

Q2: What are the key pharmacokinetic differences observed between (3R)-Hydroxydihydroquinidine and 3S-hydroxyquinidine in dogs?

A2: The study found significant differences in the pharmacokinetic profiles of the two hydroxylated quinidine analogs after both intravenous and oral administration to dogs. [] Specifically, (3R)-Hydroxydihydroquinidine exhibited a significantly longer terminal half-life, a lower terminal rate constant, and a lower total clearance compared to 3S-hydroxyquinidine. [] These findings suggest that the two compounds, despite their structural similarities, are handled differently by the dog's body in terms of absorption, distribution, metabolism, and excretion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)